ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a thiophene-based small molecule with a complex substitution pattern. Its structure features:
- A thiophene ring (a five-membered aromatic heterocycle containing sulfur) at the core.
- A 3,4-dimethoxybenzamido group at the 2-position, contributing electron-donating methoxy substituents.
- A 4-methylphenyl group at the 4-position, enhancing hydrophobicity.
- An ethyl carboxylate ester at the 3-position, influencing solubility and reactivity.
Structural determination of such molecules often relies on X-ray crystallography tools like SHELX, a widely used software suite for refining crystal structures .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-5-29-23(26)20-17(15-8-6-14(2)7-9-15)13-30-22(20)24-21(25)16-10-11-18(27-3)19(12-16)28-4/h6-13H,5H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXCMSURJQWNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzoic acid with 4-methylphenylthiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Comparison with Similar Compounds
Research Findings and Implications
Hypothetical Physicochemical Properties
- Solubility : The ethyl carboxylate and methylphenyl groups likely render the target compound less water-soluble than analogs with polar substituents (e.g., fluorophenyl groups).
- Thermal Stability : The rigid thiophene core may enhance thermal stability compared to saturated heterocycles like tetrahydropyrimidines.
Biological Activity
ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene derivatives class. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate . Its molecular formula is , with a molecular weight of approximately 460.54 g/mol. The structure features a thiophene ring substituted with a dimethoxybenzamide and a methylphenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.54 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms remain to be fully elucidated but may involve modulation of signaling pathways associated with cell proliferation, apoptosis, and inflammation.
Relevant Studies
- Anticancer Activity : Research indicates that thiophene derivatives exhibit significant anticancer properties. A study found that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Another study highlighted the antimicrobial potential of thiophene derivatives against various pathogens. The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This activity could be beneficial in treating inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a dose-dependent inhibition of cell viability, with an IC50 value indicating potent anticancer activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion tests, supporting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
